molecular formula C8H11BO3S B1403383 (4-((2-Hydroxyethyl)thio)phenyl)boronic acid CAS No. 2032409-51-9

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Cat. No. B1403383
M. Wt: 198.05 g/mol
InChI Key: JNURDUOKOAIZFQ-UHFFFAOYSA-N
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Description

“(4-((2-Hydroxyethyl)thio)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H11BO3S . It is related to phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Synthesis Analysis

Boronic acids, including “(4-((2-Hydroxyethyl)thio)phenyl)boronic acid”, can be synthesized using various methods. One common method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of “(4-((2-Hydroxyethyl)thio)phenyl)boronic acid” is planar, similar to other boronic acids . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “(4-((2-Hydroxyethyl)thio)phenyl)boronic acid”, are mild Lewis acids and can be used as building blocks and synthetic intermediates . They have been used in various chemical reactions, including anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems .

Scientific Research Applications

Carbohydrate-Binding and Glycoconjugate Recognition

  • Glycoside Complexing : Boronic acids, including derivatives similar to (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, have shown the ability to complex with model glycopyranosides in neutral water, highlighting their potential in carbohydrate recognition and glycoconjugate targeting (Dowlut & Hall, 2006).

Molecular and Chemical Sensing

  • Saccharide Recognition : Phenyl boronic acids, including structurally related compounds, are used in saccharide recognition, leveraging their binding to pendant diols, which are prevalent in many saccharides (Mu et al., 2012).
  • Holographic Sensing : Boronic acids have been incorporated into hydrogels for holographic sensors, with applications in detecting compounds like L-lactate and other diols (Sartain, Yang & Lowe, 2008).

Catalysis and Chemical Reactions

  • Boronic Acid Catalysis : Boronic acids can catalyze various organic reactions, including electrophilic and nucleophilic activation, highlighting their versatility in chemical synthesis (Hall, 2019).
  • Enantioselective Reactions : Boronic acids are used in highly enantioselective aza-Michael additions, demonstrating their significance in asymmetric synthesis (Hashimoto, Gálvez & Maruoka, 2015).

Drug Delivery and Biomedical Applications

  • Drug Delivery Systems : Boronic acids, including similar derivatives, are used in nanomaterials for targeted drug delivery, leveraging their stimuli-responsive properties and ability to bind to diols and polyhydroxy motifs (Stubelius, Lee & Almutairi, 2019).

Environmental and Green Chemistry

  • Eco-friendly Oxidation : Aryl boronic acids have been employed in environmentally friendly oxidation processes, highlighting their potential in sustainable chemistry (Atia & Kimura, 2020).

Structural and Mechanistic Studies

  • NMR Spectroscopy : Phenyl boronic acids, similar in structure to the compound , have been analyzed using NMR spectroscopy for understanding their binding mechanisms and acidity in diol condensations (Valenzuela et al., 2022).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

[4-(2-hydroxyethylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNURDUOKOAIZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231532
Record name Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid

CAS RN

2032409-51-9
Record name Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2032409-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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